molecular formula C22H17Br2F3N2O B286503 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

カタログ番号 B286503
分子量: 542.2 g/mol
InChIキー: ZTZHVOUARSNQGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown to be effective against various types of cancer cells, including those resistant to traditional chemotherapy.

作用機序

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis and inhibit cancer cell proliferation. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have minimal effects on normal B-cell function, which suggests that it may have a favorable safety profile.

実験室実験の利点と制限

One of the advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its selective inhibition of BTK, which makes it a potentially safer and more effective alternative to traditional chemotherapy. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its relatively short half-life, which may limit its efficacy in clinical settings. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol may have off-target effects on other kinases, which may lead to unintended side effects.

将来の方向性

There are several future directions for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol research. One possible direction is to explore the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in combination with other cancer therapies, such as immune checkpoint inhibitors or traditional chemotherapy. Another direction is to investigate the potential use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in other types of cancer, such as solid tumors. In addition, further studies are needed to better understand the mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol and its potential off-target effects.

合成法

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol involves several steps, including the reaction of 3,6-dibromo-9H-carbazole with 3-(trifluoromethyl)aniline to form the intermediate, which is then reacted with 2-propanol to yield the final product. The purity of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is typically determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has demonstrated significant antitumor activity against various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also shown to be effective against cancer cells that are resistant to traditional chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in patients with relapsed or refractory lymphoma.

特性

分子式

C22H17Br2F3N2O

分子量

542.2 g/mol

IUPAC名

1-(3,6-dibromocarbazol-9-yl)-3-[3-(trifluoromethyl)anilino]propan-2-ol

InChI

InChI=1S/C22H17Br2F3N2O/c23-14-4-6-20-18(9-14)19-10-15(24)5-7-21(19)29(20)12-17(30)11-28-16-3-1-2-13(8-16)22(25,26)27/h1-10,17,28,30H,11-12H2

InChIキー

ZTZHVOUARSNQGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

正規SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。